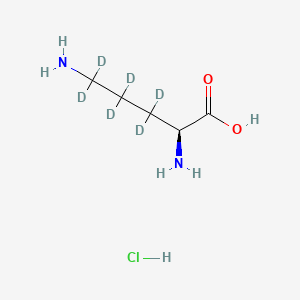
3-Acetylbenzophenone-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetylbenzophenone-d5 is a deuterated derivative of 3-Acetylbenzophenone, which is a benzophenone derivative. The compound is labeled with deuterium, a stable isotope of hydrogen, making it useful in various scientific research applications. The molecular formula of this compound is C15H7D5O2, and it has a molecular weight of 229.29 g/mol .
Analyse Biochimique
Biochemical Properties
It is known to be used in proteomics research , suggesting that it may interact with proteins and other biomolecules in the context of protein expression and analysis.
Cellular Effects
It has been suggested that it may have an anti-inflammatory effect in vitro and in vivo models by inhibiting prostaglandin synthesis and reducing cytokine production .
Molecular Mechanism
Given its role in proteomics research , it may interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It is used in proteomics research , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .
Metabolic Pathways
It is a labeled analogue of 3-Acetylbenzophenone, which is an intermediate of Ketoprofen, suggesting that it may interact with enzymes or cofactors in the metabolic pathways of this drug.
Transport and Distribution
Given its role in proteomics research , it may interact with transporters or binding proteins, influencing its localization or accumulation.
Subcellular Localization
Given its role in proteomics research , it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Acetylbenzophenone-d5 can be synthesized through the reaction of acetophenone-d5 with benzoyl chloride. The reaction typically involves the use of a base such as pyridine to facilitate the acylation process. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chemical synthesis using deuterated starting materials. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity and isotopic labeling.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetylbenzophenone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzophenone derivatives.
Applications De Recherche Scientifique
3-Acetylbenzophenone-d5 is widely used in scientific research due to its deuterium labeling, which makes it valuable in:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-Acetylbenzophenone-d5 involves its interaction with various molecular targets and pathways. The deuterium labeling allows for detailed tracking of the compound’s behavior in chemical and biological systems. The compound can participate in typical benzophenone reactions, such as photochemical reactions, where it absorbs UV light and undergoes photochemical transformations .
Comparaison Avec Des Composés Similaires
3-Acetylbenzophenone-d5 is compared with other benzophenone derivatives, such as:
3-Acetylbenzophenone: The non-deuterated version, which lacks the isotopic labeling.
3-Ethylbenzophenone: Another derivative with an ethyl group instead of an acetyl group.
Benzophenone-type UV filters: Compounds like oxybenzone and dioxybenzone used in sunscreens.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in studies involving isotopic effects and tracing .
Propriétés
IUPAC Name |
1-[3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-11(16)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-10H,1H3/i2D,3D,4D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNGALBGZJBTRY-QRKCWBMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC(=C2)C(=O)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Isoxazolo[4,3-G]indolizine](/img/structure/B588748.png)
![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B588751.png)


![2-(Methylthio)-1-vinyl-1H-benzo[d]imidazole](/img/structure/B588756.png)
![sodium;4-[[1-(3-chlorophenyl)-3-methyl-5-oxopyrazol-4-id-4-yl]diazenyl]-3-hydroxy-N-methylbenzenesulfonamide;chromium](/img/structure/B588761.png)
![2,3-Diazatricyclo[2.2.2.21,4]decane(9CI)](/img/structure/B588762.png)

![1-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B588770.png)
